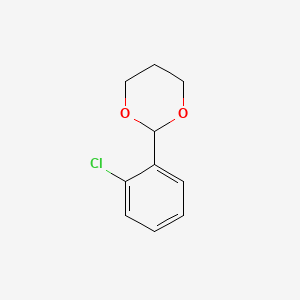

2-(2-Chlorophenyl)-1,3-dioxane

Description

Significance of 1,3-Dioxanes in Organic Chemistry Research

1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at the 1- and 3-positions. wikipedia.org Their primary role in organic synthesis is as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.deorganic-chemistry.org This protective function is crucial in multi-step syntheses where specific functional groups need to be shielded from reaction conditions while other parts of the molecule are modified. nih.gov 1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions but are readily cleaved by acid-catalyzed hydrolysis, allowing for the deprotection of the carbonyl or diol group when needed. thieme-connect.deorganic-chemistry.org Beyond their use as protecting groups, the 1,3-dioxane (B1201747) framework is a valuable tool in conformational analysis, allowing for the study of stereoelectronic effects and non-covalent interactions. psu.eduresearchgate.net The rigid chair-like conformation of the 1,3-dioxane ring provides a well-defined system for investigating the spatial arrangement of substituents and their influence on molecular properties and reactivity. psu.edu Furthermore, the 1,3-dioxane motif is present in some natural products and has been incorporated into various molecules with potential biological activity. thieme-connect.deresearchgate.net

Overview of Aryl-Substituted 1,3-Dioxanes

The introduction of an aryl substituent at the C2 position of the 1,3-dioxane ring significantly influences the compound's properties and reactivity. Aryl-substituted 1,3-dioxanes are key intermediates in the synthesis of more complex molecules. ijapbc.com The nature and position of substituents on the aryl ring can modulate the electronic and steric characteristics of the entire molecule. For instance, electron-withdrawing groups on the phenyl ring can affect the stability and reactivity of the acetal (B89532) linkage. Conformational studies of 2-aryl-1,3-dioxanes have provided valuable insights into the forces governing their three-dimensional structures, including the anomeric effect and electrostatic interactions. researchgate.net Research has shown that in 2,2-diaryl-1,3-dioxanes, aryl groups with electron-withdrawing substituents tend to occupy the axial position, a preference attributed to electrostatic interactions rather than hyperconjugation. researchgate.net

Specific Research Focus on 2-(2-Chlorophenyl)-1,3-dioxane

Historical Trajectory of Academic Inquiry into the Compound and its Analogs

The study of 1,3-dioxanes as conformational models began several decades ago, providing a foundation for understanding the stereochemistry of six-membered rings. psu.edu Early research focused on the synthesis and conformational analysis of various substituted 1,3-dioxanes. The development of synthetic methods for creating these cyclic acetals, often through the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol, has been a continuous area of investigation. wikipedia.orgorganic-chemistry.org

Specific research into analogs of this compound, such as cis-5-acetyl-2-(2-chlorophenyl)-5-methyl-l,3-dioxane, has been conducted to understand their configurational isomerization and stereochemistry. journals.co.za X-ray analysis of such compounds has provided unambiguous configurational assignments, showing that the large aromatic group at the C2 position typically remains equatorial. journals.co.za The synthesis of related compounds like 2-methyl-4-(aminomethyl)-4-(2-chlorophenyl)-1,3-dioxane has also been reported, with structural confirmation by spectroscopic methods. prepchem.com

Contemporary Research Landscape and Identified Knowledge Gaps

Current research continues to explore the synthesis and application of substituted 1,3-dioxanes. ijapbc.comfinechem-mirea.ru There is a growing interest in developing more efficient and environmentally friendly methods for their preparation. nih.gov While much is known about the general properties of 1,3-dioxanes, specific data on this compound itself, such as detailed kinetic and thermodynamic parameters for its formation and cleavage, appear to be less extensively documented in publicly available literature.

Further research could focus on a more in-depth investigation of the physicochemical properties of this compound, including its precise conformational preferences and the influence of the ortho-chloro substituent on the electronic environment of the acetal carbon. A systematic study comparing its reactivity with other halogen- and non-halogen-substituted phenyl-1,3-dioxanes would provide a more complete understanding of its chemical behavior.

Fundamental Principles of Acetal and Ketal Formation Relevant to 1,3-Dioxanes

The formation of 1,3-dioxanes is a specific example of acetal or ketal formation. Acetals are formed from the reaction of an aldehyde with two equivalents of an alcohol, while ketals are formed from a ketone. In the case of 1,3-dioxanes, a single molecule of a 1,3-diol reacts with an aldehyde or ketone to form a cyclic acetal or ketal, respectively. organic-chemistry.orgtotal-synthesis.com

This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or a Lewis acid. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The diol then acts as a nucleophile, attacking the carbonyl carbon in a two-step process involving nucleophilic attack and subsequent dehydration to form the stable six-membered ring. total-synthesis.com The removal of water from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the formation of the 1,3-dioxane. organic-chemistry.orgtotal-synthesis.com The reverse reaction, the hydrolysis of the acetal or ketal, is also acid-catalyzed and involves the addition of water to regenerate the carbonyl compound and the diol. organic-chemistry.org

The stability of cyclic acetals like 1,3-dioxanes is generally greater than that of their acyclic counterparts. total-synthesis.com This increased stability is a key reason for their widespread use as protecting groups in organic synthesis. total-synthesis.com

Interactive Data Tables

Table 1: Properties of 1,3-Dioxane

| Property | Value | Reference |

| Chemical Formula | C4H8O2 | wikipedia.org |

| Molar Mass | 88.106 g·mol−1 | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Melting Point | −42 °C (−44 °F; 231 K) | wikipedia.org |

| Boiling Point | 103 °C (217 °F; 376 K) | wikipedia.org |

| Flash Point | 2 °C (36 °F; 275 K) | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5406-38-2 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-1,3-dioxane |

InChI |

InChI=1S/C10H11ClO2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 |

InChI Key |

KTTHLCQZVJBPDW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Strategies for 1,3-Dioxane (B1201747) Ring Formation

The creation of the 1,3-dioxane ring is a cornerstone of this synthesis, with acid-catalyzed condensation being the most prevalent and effective method. wikipedia.orgorganic-chemistry.org This approach involves the reaction of an aldehyde or ketone with a 1,3-diol, leading to the formation of a cyclic acetal (B89532). organic-chemistry.org

Acid-Catalyzed Condensation Reactions

Acid catalysis is instrumental in facilitating the condensation reaction by activating the carbonyl group, making it more susceptible to nucleophilic attack by the diol. Both Brønsted and Lewis acids are effective catalysts for this transformation. wikipedia.orgorganic-chemistry.org

Brønsted acids, which are proton donors, are widely used to catalyze the formation of 1,3-dioxanes. wikipedia.orgorganic-chemistry.org A standard and effective procedure involves the use of p-toluenesulfonic acid (PTSA) as a catalyst, often in a solvent like toluene (B28343) that allows for the continuous removal of water via a Dean-Stark apparatus. organic-chemistry.orgijapbc.com This removal of the water byproduct is crucial as it drives the equilibrium towards the formation of the dioxane product. organic-chemistry.org Other Brønsted acids that have been employed in similar syntheses include sulfuric acid, phosphotungstic acid, and various sulfonic acids. researchgate.netresearchgate.net For instance, silica-supported p-toluenesulfonic acid has been shown to be an excellent catalyst for the Prins reaction to produce 1,3-dioxanes. researchgate.net Additionally, bio-based acids like gluconic acid have been reported as effective and reusable catalysts for related reactions. clockss.org The use of Brønsted acids is a well-established and versatile method for the synthesis of 1,3-dioxane derivatives. arkat-usa.orgresearchgate.net

A variety of Brønsted acids have proven effective in the synthesis of 1,3-dioxane structures, as detailed in the table below.

| Catalyst | Reactants | Notes |

| p-Toluenesulfonic acid (PTSA) | Aldehydes/Ketones and 1,3-diols | A standard and widely used catalyst, often with azeotropic removal of water. organic-chemistry.orgijapbc.com |

| Sulfuric Acid | Styrene and Formaldehyde | Used in the classic Prins reaction to form 4-phenyl-1,3-dioxane. researchgate.net |

| Phosphotungstic Acid | Styrene and Formalin | Found to be a highly effective catalyst for the synthesis of 4-phenyl-1,3-dioxane. researchgate.net |

| Gluconic Acid | Aromatic Aldehydes and 1,3-dioxane-4,6-dione | An effective and reusable bio-based catalyst. clockss.org |

| FIBAN K-1 (Sulfo cation exchanger) | Substituted Aldehydes and 1,3-propanediol (B51772) | Used in the synthesis of 2-substituted 1,3-dioxanes. pleiades.onlineresearchgate.net |

Lewis acids, which are electron-pair acceptors, also play a significant role in catalyzing the formation of 1,3-dioxanes. wikipedia.orgthieme-connect.com They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. A range of Lewis acids, including metal triflates like bismuth triflate (Bi(OTf)₃) and cerium(III) triflate, have been successfully used for the synthesis of acetals from aldehydes and ketones. iwu.edu Zirconium tetrachloride (ZrCl₄) is another highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org The choice of Lewis acid can sometimes influence the reaction's selectivity and efficiency. For instance, in the presence of Lewis acids, cyclic acetals can be hydrogenolyzed by reagents like lithium aluminum hydride. cdnsciencepub.com

The table below summarizes various Lewis acids used in the synthesis of 1,3-dioxanes and related acetals.

| Catalyst | Reactants | Notes |

| Bismuth Triflate (Bi(OTf)₃) | Aldehydes/Ketones and Diols | A simple and versatile catalyst for acetal synthesis. iwu.edu |

| Cerium(III) Triflate | Carbonyl Compounds and Diols | Effective for chemoselective cleavage and formation of acetals. organic-chemistry.org |

| Zirconium Tetrachloride (ZrCl₄) | Carbonyl Compounds and Diols | A highly efficient and chemoselective catalyst under mild conditions. organic-chemistry.org |

| Aluminum Trichloride (AlCl₃) | Acetals and Hydrides | Used in the reductive cleavage of 1,3-dioxanes. cdnsciencepub.com |

| Tin(II) Chloride | Epoxides and Ketones | Catalyzes the conversion of epoxides to 1,3-dioxolanes. acs.org |

Specific Synthetic Routes to 2-(2-Chlorophenyl)-1,3-dioxane

The direct synthesis of this compound is most commonly achieved by reacting 2-chlorobenzaldehyde (B119727) with a suitable 1,3-diol.

Reactions Involving 2-Chlorobenzaldehyde and 1,3-Diols

The primary and most straightforward method for synthesizing this compound involves the acid-catalyzed condensation of 2-chlorobenzaldehyde with 1,3-propanediol. wikipedia.orgorganic-chemistry.org This reaction is a direct application of the general principles of 1,3-dioxane formation. In a typical procedure, 2-chlorobenzaldehyde and 1,3-propanediol are reacted in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, in a solvent that allows for the removal of water. organic-chemistry.org A study describes the synthesis of cis-5-acetyl-2-(2-chlorophenyl)-5-methyl-1,3-dioxane, which involves the reaction of 3,3-bis(hydroxymethyl)-butan-2-one with 2-chlorobenzaldehyde. journals.co.za Another related synthesis involves the reaction of o-chlorobenzaldehyde with pentaerythritol (B129877) to produce 5,5-bis(hydroxymethyl)-2-(2-chlorophenyl)-1,3-dioxane. sioc-journal.cn

Exploration of Modified and Optimized Synthetic Procedures

While the direct condensation reaction is effective, research has also focused on modified and optimized procedures to improve yields, reaction times, and environmental friendliness. One approach involves the use of alternative catalysts. For instance, a study on the synthesis of related 1,3-dioxanes utilized a sulfo cation exchanger, FIBAN K-1, as a catalyst in boiling benzene (B151609). pleiades.onlineresearchgate.net Another optimization strategy involves the use of different water-scavenging techniques, such as employing molecular sieves or orthoesters, to drive the reaction to completion. organic-chemistry.org Furthermore, research into greener solvents and reusable catalysts, such as gluconic acid, points towards more sustainable synthetic routes. clockss.org The optimization of reaction conditions, such as temperature and catalyst loading, is also a key aspect of developing more efficient synthetic protocols. google.com

Specific Synthetic Routes to this compound

Derivatization and Functionalization Approaches

The chemical versatility of the this compound scaffold allows for a range of derivatization and functionalization strategies. These approaches enable the synthesis of a library of analogs with modified properties, which is crucial for applications in medicinal chemistry and material science.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound typically involves the condensation of a substituted 1,3-propanediol with 2-chlorobenzaldehyde or the reaction of a substituted 2-chlorobenzaldehyde with 1,3-propanediol. This approach allows for the introduction of substituents at various positions of the dioxane ring.

One notable example is the synthesis of cis-5-acetyl-2-(2-chlorophenyl)-5-methyl-1,3-dioxane. This compound is prepared through the acid-catalyzed reaction of 3,3-bis(hydroxymethyl)butan-2-one with 2-chlorobenzaldehyde. journals.co.za The reaction is typically carried out in a non-polar solvent like benzene, with azeotropic removal of water to drive the equilibrium towards the product. journals.co.za The stereochemistry of the resulting dioxane can be influenced by the reaction conditions and the nature of the substituents. For instance, in the case of cis-5-acetyl-2-(2-chlorophenyl)-5-methyl-1,3-dioxane, the cis isomer, where the bulky 2-chlorophenyl group occupies an equatorial position and the acetyl group is axial, is often the thermodynamically favored product. journals.co.zajournals.co.za

Another important derivative is 5,5-bis(hydroxymethyl)-2-(2-chlorophenyl)-1,3-dioxane, synthesized from the reaction of 2-chlorobenzaldehyde and pentaerythritol. sioc-journal.cn This derivative, possessing two primary hydroxyl groups, serves as a valuable building block for further functionalization, such as the synthesis of spiro compounds. sioc-journal.cn

Furthermore, the introduction of a carboxylic acid functionality has been demonstrated in the synthesis of 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. In this compound, the 1,3-dioxane ring also adopts a chair conformation with the 2-chlorophenyl and methyl groups in equatorial positions, while the carboxyl group is oriented axially.

The table below summarizes some of the synthesized substituted this compound analogs.

| Compound Name | Substituents on Dioxane Ring | Precursors | Reference |

| cis-5-Acetyl-2-(2-chlorophenyl)-5-methyl-1,3-dioxane | 5-acetyl, 5-methyl | 3,3-Bis(hydroxymethyl)butan-2-one, 2-Chlorobenzaldehyde | journals.co.za |

| 5,5-Bis(hydroxymethyl)-2-(2-chlorophenyl)-1,3-dioxane | 5,5-bis(hydroxymethyl) | Pentaerythritol, 2-Chlorobenzaldehyde | sioc-journal.cn |

| 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid | 5-methyl, 5-carboxyl | Not specified |

Regioselective and Stereoselective Synthetic Pathways to Dioxane Derivatives

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules containing the 1,3-dioxane scaffold. Various strategies have been developed to achieve this control, often relying on the use of chiral auxiliaries, catalysts, or specific reaction conditions.

Regioselective Synthesis:

Regioselectivity in the context of 1,3-dioxane synthesis often refers to the selective reaction at one of several possible reactive sites. For instance, in the synthesis of spiro-fused heterocycles, the regioselective reaction of an unsymmetrical diol with a carbonyl compound can lead to the formation of a specific constitutional isomer. While direct examples for this compound are not extensively reported, general principles can be applied. For example, the regioselective ring-opening of 1,3-dioxane-type acetals in carbohydrate chemistry, often mediated by Lewis acids, demonstrates the possibility of selectively cleaving one C-O bond over another, which is a powerful tool for further functionalization. researchgate.net

Stereoselective Synthesis:

Stereoselective synthesis of 1,3-dioxanes aims to control the spatial arrangement of substituents on the dioxane ring. This is particularly important when chiral centers are present, as different stereoisomers can exhibit distinct biological activities.

One common approach to achieve stereoselectivity is through the use of chiral starting materials. For example, the reaction of a chiral 1,3-diol with an aldehyde can lead to the formation of a diastereomerically enriched 1,3-dioxane. The stereochemistry of the starting diol directs the stereochemical outcome of the cyclization.

Another powerful method is the use of chiral catalysts. While specific examples for the synthesis of this compound are scarce, the stereoselective synthesis of other 2-aryl-1,3-dioxanes has been reported. For instance, the stereoselective reduction of aryl-β-ketoesters can produce 1,3-diols with high diastereoselectivity, which can then be cyclized to form stereochemically defined 1,3-dioxanes.

The study of the stereochemistry of 2-aryl-1,3-dioxanes has shown that the equatorial or axial preference of the aryl group at the C2 position is influenced by the nature of other substituents on the heterocycle. researchgate.net In many cases, the bulky aryl group preferentially occupies the equatorial position to minimize steric strain, leading to an anancomeric (conformationally locked) structure. researchgate.netresearchgate.net

The following table highlights some general approaches for achieving regioselectivity and stereoselectivity in the synthesis of dioxane derivatives, which are applicable to the synthesis of analogs of this compound.

| Synthetic Approach | Description | Desired Outcome | Key Factors |

| Regioselective Acetalization | Reaction of an unsymmetrical diol with an aldehyde or ketone. | Formation of a specific constitutional isomer. | Nature of the diol, catalyst, reaction conditions. |

| Regioselective Ring-Opening | Selective cleavage of one C-O bond in a pre-formed dioxane ring. | Access to selectively functionalized products. | Lewis acid, nucleophile, protecting groups. researchgate.net |

| Diastereoselective Acetalization | Reaction of a chiral diol with an aldehyde. | Formation of a specific diastereomer. | Stereochemistry of the diol, catalyst. |

| Enantioselective Acetalization | Reaction of a prochiral diol with an aldehyde using a chiral catalyst. | Formation of a specific enantiomer. | Chiral catalyst, reaction conditions. |

| Stereoselective Reduction | Reduction of a β-ketoester to a 1,3-diol followed by acetalization. | Formation of a specific stereoisomer of the dioxane. | Reducing agent, substrate, catalyst. |

Advanced Structural Elucidation and Stereochemical Investigations

Crystallographic Studies

Single-crystal X-ray diffraction is a powerful analytical method that provides definitive information about the molecular structure of a compound in the solid state. researchgate.net This technique has been instrumental in elucidating the detailed atomic arrangement of various 2-aryl-1,3-dioxane derivatives.

A summary of crystallographic data for related compounds is presented below:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 5-Acetyl-5-methyl-2-(2-chlorophenyl)-1,3-dioxane | Orthorhombic | P212121 | 9.684(5) | 10.500(5) | 12.601(6) | 90 | journals.co.za |

| 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid | Monoclinic | P21/c | 9.4452(3) | 13.9413(5) | 9.37059(18) | 102.145(2) | nih.gov |

| 5,5-Bis(hydroxymethyl)-2-(2-chlorophenyl)-1,3-dioxane | Monoclinic | P2(1)/n | 0.56768(15) | 0.9807(3) | 2.1785(6) | 90.204(4) | sioc-journal.cn |

X-ray diffraction studies consistently reveal that the 1,3-dioxane (B1201747) ring in 2-(2-Chlorophenyl)-1,3-dioxane derivatives adopts a chair conformation in the solid state. journals.co.zanih.govasianpubs.orgresearchgate.netepa.gov This is the most stable conformation for six-membered rings, minimizing torsional and steric strain. The chair conformation is characterized by specific torsion angles within the ring. For example, in 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring adopts a chair conformation. asianpubs.org Similarly, studies on 5,5-bis(bromomethyl)-2-methyl-2-(4-chlorophenyl)-1,3-dioxane also show a chair form with an axial orientation of the aromatic substituent in the crystalline phase. researchgate.neteco-vector.com

The orientation of the substituents on the 1,3-dioxane ring is a critical aspect of its stereochemistry. In the case of this compound derivatives, the bulky 2-chlorophenyl group at the C-2 position typically occupies an equatorial position to minimize steric interactions. journals.co.zanih.gov This is consistent with the general principles of conformational analysis of substituted cyclohexanes and related heterocycles.

For instance, in 5-acetyl-5-methyl-2-(2-chlorophenyl)-1,3-dioxane, the 2-chlorophenyl group and the C-5 methyl group are in equatorial positions, while the acetyl group at C-5 is axial. journals.co.za In another example, 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, the 2-chlorophenyl and methyl substituents are found in equatorial sites, with the carboxyl group adopting an axial orientation. nih.gov However, there are instances where the aryl group at C-2 can adopt an axial orientation, as seen in 5,5-bis(bromomethyl)-2-methyl-2-(4-chlorophenyl)-1,3-dioxane. researchgate.neteco-vector.com This highlights that the substituent orientation can be influenced by other groups present on the ring.

Detailed analysis of the bond lengths and angles from X-ray diffraction data provides a quantitative description of the molecular geometry. In 5-acetyl-5-methyl-2-(2-chlorophenyl)-1,3-dioxane, the bond angles within the dioxane ring at O(1), O(2), C(2), and C(4) average 111°. journals.co.za The angles involving the C-2 carbon, O(1)-C(1)-C(8) and O(2)-C(1)-C(8), are 107° and 108°, respectively. journals.co.za The orientation of the 2-chlorophenyl ring relative to the dioxane ring is also a key feature. In 5-acetyl-5-methyl-2-(2-chlorophenyl)-1,3-dioxane, the presence of the ortho-chloro substituent causes a specific orientation of the phenyl ring with respect to the dioxane ring. journals.co.za

Selected bond parameters for a related compound, 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, are provided in the table below, illustrating typical values for this class of compounds.

| Bond | Length (Å) | Angle | Degree (°) |

| C7-O1 | 1.423(2) | O1-C7-O2 | 110.8(1) |

| C7-O2 | 1.417(2) | O1-C8-C10 | 110.0(1) |

| O1-C8 | 1.458(2) | O2-C9-C10 | 110.1(1) |

| O2-C9 | 1.457(2) | C8-C10-C9 | 110.2(1) |

| Data from a related compound, 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid asianpubs.org |

In the crystalline state, molecules of this compound derivatives are organized in a specific three-dimensional lattice, held together by various intermolecular forces. When hydrogen bond donors and acceptors are present, hydrogen bonding is a dominant interaction. For example, in the crystal structure of 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, molecules form inversion dimers linked by pairs of O—H···O hydrogen bonds between the carboxylic acid groups. nih.gov Similarly, in 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, adjacent molecules are connected by O-H···O hydrogen bonding interactions. asianpubs.org The analysis of these interactions is crucial for understanding the crystal packing and the physical properties of the solid material. researchgate.netrsc.org

Single Crystal X-ray Diffraction Analysis for Molecular Structure Determination

Solution-Phase Spectroscopic Characterization (focused on structural insights)

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer valuable information about the structure and dynamics in solution. researchgate.net For this compound, ¹H and ¹³C NMR spectroscopy would be the primary tools to confirm the structure and investigate conformational equilibria in different solvents.

The chemical shifts and coupling constants of the protons on the 1,3-dioxane ring are particularly informative. For instance, the protons at C-4 and C-6 would appear as distinct signals for the axial and equatorial positions in a chair conformation. The coupling constants between these protons can be used to determine their dihedral angles and confirm the chair geometry. The chemical shift of the proton at C-2 would also be characteristic and influenced by the electronic and steric effects of the 2-chlorophenyl group.

In some cases, 1,3-dioxane derivatives can undergo ring-opening or conformational isomerization under certain conditions, which can be monitored by NMR spectroscopy. journals.co.za For example, the ¹³C NMR spectrum of cis-5-acetyl-5-methyl-2-phenyl-1,3-dioxane showed double signals for all carbon atoms (except those on the benzene (B151609) ring), suggesting a dynamic process or the presence of isomers in solution. journals.co.za

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

NMR spectroscopy is the most powerful tool for investigating the solution-state structure of this compound. Like most 1,3-dioxane derivatives, the six-membered ring preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.de For 2-substituted-1,3-dioxanes, the substituent typically favors the equatorial position to avoid steric repulsion with the axial hydrogen atoms at the C4 and C6 positions. thieme-connect.debakhtiniada.ru In the case of this compound, the bulky 2-chlorophenyl group is expected to reside in this sterically preferred equatorial orientation. journals.co.za

Proton NMR (¹H NMR) spectroscopy provides critical data for confirming the chair conformation and the equatorial position of the substituent. The chemical shifts (δ) of the axial and equatorial protons on the dioxane ring are distinct, as are their spin-spin coupling constants (J-values).

Chemical Shifts : The acetal (B89532) proton at the C2 position typically appears as a singlet. The protons at C4, C5, and C6 create more complex splitting patterns. In a chair conformation, axial protons are generally shielded relative to their equatorial counterparts, though effects like the "Perlin effect" can sometimes reverse this trend for protons at C4 and C6 in 2-substituted-1,3-dioxanes. acs.org The protons of the chlorophenyl ring would appear in the aromatic region of the spectrum.

Spin-Spin Coupling Constants : The magnitude of the coupling constants between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large axial-axial (J_ax,ax) couplings (typically 8-13 Hz) and smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings (typically 1-5 Hz) are characteristic of a rigid chair conformation. organicchemistrydata.org Analysis of these J-values for the protons at C4, C5, and C6 allows for unambiguous assignment of their axial or equatorial positions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (acetal) | ~5.5-5.9 | s (singlet) | N/A |

| H-4ax, H-6ax (axial) | ~3.7-4.0 | m (multiplet) | Large Jax,ax, Small Jax,eq |

| H-4eq, H-6eq (equatorial) | ~4.1-4.4 | m (multiplet) | Small Jeq,ax, Small Jeq,eq |

| H-5ax, H-5eq | ~1.4-2.2 | m (multiplet) | Geminal and vicinal couplings |

| Aromatic Protons | ~7.2-7.6 | m (multiplet) | Ortho, meta, and para couplings |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic and steric environment. oregonstate.edu

For this compound, one would expect to see distinct signals for each carbon atom due to the asymmetry introduced by the ortho-substituted phenyl ring. The chemical shifts of the ring carbons C4, C5, and C6 are particularly useful for stereochemical assignments. bakhtiniada.rujournals.co.za The C2 carbon, being an acetal carbon, appears at a characteristic downfield shift. docbrown.info

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (acetal) | ~99-103 |

| C-4, C-6 (O-CH₂-C) | ~66-68 |

| C-5 (C-CH₂-C) | ~25-28 |

| Aromatic C (C-Cl) | ~132-135 |

| Aromatic C (C-C2) | ~135-138 |

| Aromatic C-H | ~127-131 |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons, such as between H-4 and H-5, and H-5 and H-6, confirming the spin system within the dioxane ring. It would also map the connectivity of the protons on the chlorophenyl ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It allows for the unambiguous assignment of a specific proton signal to a specific carbon signal (e.g., assigning the protons at ~3.7-4.4 ppm to the C4/C6 carbons at ~67 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.comlibretexts.org HMBC is crucial for piecing together the molecular fragments. For instance, it would show a correlation from the acetal H-2 proton to the C4 and C6 carbons of the dioxane ring, as well as to the carbons of the chlorophenyl ring, confirming the connection between the two ring systems.

Vibrational Spectroscopy for Identification of Key Functional Groups and Structural Features (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and obtain a structural "fingerprint" of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound, the key characteristic absorptions would include the C-O-C stretching vibrations of the dioxane ether linkages, C-H stretching from both the aliphatic and aromatic parts of the molecule, C=C stretching from the aromatic ring, and the C-Cl stretch. docbrown.infolibretexts.org

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. imperial.ac.uk While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. The aromatic ring vibrations and the C-Cl bond in this compound would be expected to be prominent in its Raman spectrum. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3100-3000 | IR, Raman |

| C-H Stretch (Aliphatic) | Alkyl C-H | 3000-2850 | IR, Raman |

| C=C Stretch (Aromatic) | Aryl C=C | 1600-1450 | IR, Raman |

| C-O-C Stretch (Ether) | Dioxane Ring | 1140-1070 | IR |

| C-Cl Stretch | Aryl-Cl | ~750-700 | IR, Raman |

Conformational Dynamics and Energetic Landscapes

Intrinsic Conformations of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle, exhibits distinct conformational preferences that are a direct consequence of its atomic composition and bonding characteristics.

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. thieme-connect.demdpi.com This conformation is significantly more stable than other possible arrangements. Computational studies have shown the chair conformer of 1,3-dioxane to be more stable than the 2,5-twist conformer by approximately 4.67 to 5.19 kcal/mol. researchgate.net The presence of two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, influences the geometry. thieme-connect.de This results in a puckered structure that alleviates angular and eclipsing strain.

The geometric parameters of the chair conformation in substituted 1,3-dioxanes have been extensively studied. For instance, X-ray crystallography of a related compound, 2-(p-chlorophenyl)-1,3-dioxane, revealed specific bond angles and lengths that characterize the chair form. While specific data for the 2-chloro isomer is not detailed in the provided sources, the general parameters of the 2-aryl-1,3-dioxane chair can be inferred.

Table 1: Representative Geometric Parameters of a Substituted 1,3-Dioxane Chair Conformation

| Parameter | Value |

|---|---|

| Dihedral Angle (O-C-C-C) | 55° |

Note: Data derived from studies on analogous 2-aryl-1,3-dioxane structures. cdnsciencepub.com

The chair conformation of the 1,3-dioxane ring is not a perfectly symmetrical "ideal" chair as seen in cyclohexane. The primary reason for this deviation is the difference in bond lengths and angles involving the oxygen atoms versus the carbon atoms. The C-O bond is shorter than a C-C bond, and the C-O-C bond angle differs from the C-C-C angle. This inherent asymmetry leads to a slight flattening of the ring in the region of the oxygen atoms. researchgate.net

Furthermore, the presence of two oxygen atoms introduces significant 1,3-diaxial interactions, which are more pronounced than in cyclohexane. thieme-connect.de These interactions occur between an axial substituent at the C2 position and the axial hydrogens at the C4 and C6 positions. This increased steric hindrance is a major factor influencing the geometry and stability of substituted 1,3-dioxanes. thieme-connect.de

While the chair form is the global energy minimum, other higher-energy conformations such as the boat and twist-boat forms exist on the potential energy surface. researchgate.netresearchgate.net The twist-boat conformation is generally more stable than the true boat form as it relieves some of the steric strain associated with the "flagpole" interactions in the boat conformation. For the parent 1,3-dioxane, the 2,5-twist conformer is a local minimum on the potential energy surface, though it is significantly higher in energy than the chair form. researchgate.netresearchgate.net The 1,4-twist structure is even higher in energy than the 2,5-twist conformer. researchgate.net

The interconversion between the two equivalent chair conformations (ring inversion) proceeds through these higher-energy intermediates. researchgate.net Quantum-chemical studies have shown that this chair-chair interconversion can occur through multiple pathways, involving various transition states such as half-chair and sofa forms, and intermediates like the twist-boat conformers. researchgate.netresearchgate.net The energy barrier for this interconversion is influenced by the substitution pattern on the ring.

Table 2: Relative Energies of 1,3-Dioxane Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| 2,5-Twist | 4.67 - 5.19 |

| 1,4-Twist | ~1.0 - 1.36 (relative to 2,5-Twist) |

Source: Data from ab initio and DFT calculations. researchgate.net

Conformational Preferences of the 2-Chlorophenyl Substituent

Due to the significant 1,3-diaxial interactions between a substituent at C2 and the axial protons at C4 and C6, there is a strong thermodynamic preference for the substituent to occupy the equatorial position. thieme-connect.denih.gov This preference is quantified by the conformational A-value, which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformations of a monosubstituted ring. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position.

Table 3: Selected A-Values for Substituents on a Six-Membered Ring

| Substituent (X) | A-value (kcal/mol) |

|---|---|

| -Cl | 0.4 |

| -C6H5 | 3.0 |

| -CH3 | 1.8 |

| -C(CH3)3 | > 4.5 |

Note: These are generalized values, primarily from cyclohexane systems, used to illustrate the magnitude of steric preference. ubc.ca

Dynamic Conformational Processes and Energy Barriers

The dynamic nature of 2-(2-Chlorophenyl)-1,3-dioxane involves several key conformational processes, each with an associated energy barrier. These processes include the inversion of the dioxane ring, the rotation of the 2-aryl substituent, and the potential for configurational isomerization. The solvent environment can also play a significant role in modulating the equilibria between different conformations.

Ring Inversion Pathways and Associated Energy Barriers

Table 1: Representative Energy Barriers for Ring Inversion in 1,3-Dioxane and Related Compounds

| Compound | Process | Energy Barrier (kcal/mol) |

| 1,3-Dioxane | Chair → Twist-Boat | ~9.8 |

| Cyclohexane | Chair → Twist-Boat | ~10-11 |

Note: Data is for the parent 1,3-dioxane and cyclohexane and serves as a general reference.

Rotational Barriers of the 2-Aryl Substituent and Internal Rotational Analysis

The rotation of the 2-chlorophenyl group around the C2-C(aryl) bond is a key dynamic process in this compound. This rotation is subject to steric hindrance from the axial hydrogen atoms at the C4 and C6 positions of the dioxane ring. The energy barrier to this rotation is influenced by the size and nature of the substituents on the phenyl ring. For a 2-phenyl-1,3-dioxane, the preferred conformation is one where the phenyl group is equatorial, and its plane is perpendicular to the plane of the C2-O1-O3 atoms of the dioxane ring, minimizing steric interactions. The presence of a chlorine atom at the ortho position of the phenyl ring in this compound is expected to significantly increase the rotational barrier compared to an unsubstituted phenyl group due to increased steric clashes with the axial C-H bonds of the dioxane ring.

Computational studies on related 2-aryl-1,3-dioxanes have shown that the rotational barriers can be in the range of 5-10 kcal/mol, depending on the substitution pattern. The transition state for this rotation likely involves a conformation where the phenyl ring is eclipsed with one of the C-O bonds of the dioxane ring.

Configurational Isomerization and Configurational Equilibrium Studies

In substituted 1,3-dioxanes, configurational isomers can exist. For this compound, if the dioxane ring itself contains substituents, cis- and trans-isomers with respect to the 2-aryl group and the other substituent would be possible. The equilibrium between these isomers is determined by their relative thermodynamic stabilities.

Studies on related 2,5-disubstituted-1,3-dioxanes have shown that the position of the equilibrium is influenced by both steric and electronic factors. For example, in 5-acetyl-2-phenyl-5-methyl-1,3-dioxane, an equilibrium between the cis and trans isomers can be established under acidic conditions. journals.co.za The isomer with the phenyl group in the equatorial position is generally favored to minimize 1,3-diaxial interactions. The free energy difference (ΔG°) between the isomers provides a quantitative measure of their relative stabilities. For 2-aryl-1,3-dioxanes, the conformational preference is also influenced by the anomeric effect, where the axial conformer can be stabilized by the delocalization of an oxygen lone pair into the antibonding orbital of the C2-substituent bond. However, for a bulky substituent like the 2-chlorophenyl group, steric hindrance typically outweighs the anomeric effect, leading to a strong preference for the equatorial position.

Solvent Effects on Conformational Equilibria

The conformational equilibrium of this compound can be influenced by the polarity of the solvent. researchgate.net More polar solvents tend to stabilize the conformer with the larger dipole moment. In the case of 2-aryl-1,3-dioxanes, the equatorial conformer generally has a larger dipole moment than the axial conformer. Therefore, an increase in solvent polarity is expected to shift the conformational equilibrium further towards the equatorial isomer.

This phenomenon is attributed to the differential solvation of the conformers. The more polar conformer interacts more strongly with the polar solvent molecules, leading to its stabilization. For instance, studies on 2-aryl-1,3-dioxanes have shown a linear correlation between the free energy difference of the conformers and the solvent polarity parameter ET(30). researchgate.net This indicates that electrostatic interactions between the solute and the solvent play a crucial role in determining the conformational preferences in solution.

Table 2: Illustrative Solvent Effects on the Conformational Equilibrium of a Generic 2-Aryl-1,3-Dioxane

| Solvent | Dielectric Constant (ε) | % Equatorial Conformer (Illustrative) |

| Carbon Tetrachloride | 2.2 | 85 |

| Benzene (B151609) | 2.3 | 88 |

| Diethyl Ether | 4.3 | 92 |

| Acetone | 20.7 | 95 |

| Acetonitrile (B52724) | 37.5 | 97 |

Note: This table provides a qualitative illustration of the expected trend. Actual values for this compound may vary.

Chemical Reactivity and Transformation Mechanisms

Acid-Catalyzed Reactions of 2-(2-Chlorophenyl)-1,3-dioxane

The presence of Brønsted or Lewis acids catalyzes the characteristic reactions of the acetal (B89532) functional group in this compound. thieme-connect.dersc.org These reactions typically involve the protonation of one of the ring oxygen atoms, followed by the formation of a stabilized oxocarbenium ion intermediate.

Under aqueous acidic conditions, this compound undergoes hydrolysis, a process known as acetal cleavage or deprotection, to regenerate the parent 2-chlorobenzaldehyde (B119727) and propane-1,3-diol. organic-chemistry.org The mechanism is initiated by the protonation of an oxygen atom within the dioxane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the hemiacetal, which further breaks down to the aldehyde and the diol. total-synthesis.com

Table 1: Selected Reagents for Acetal Cleavage

| Catalyst Type | Example Reagents | Typical Conditions |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Aqueous organic solvent, heat |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) triflate [Ce(OTf)₃], Erbium(III) triflate [Er(OTf)₃] | Wet organic solvent, room temp. |

This table is illustrative of general acetal cleavage conditions and is applicable to this compound.

When the dioxane ring is asymmetrically substituted (derived from a substituted propane-1,3-diol), the acid-catalyzed ring-opening can proceed with regioselectivity. The cleavage is influenced by both steric and electronic factors. Reductive ring-opening, using a Lewis acid in conjunction with a hydride source, can lead to the formation of mono-protected 1,3-diols. researchgate.net

For a substrate like this compound, the direction of cleavage (which C-O bond breaks first) is influenced by the stability of the resulting carbocation intermediate and steric hindrance. The reaction pathway can be controlled by the choice of Lewis acid and hydride reagent. For instance, the combination of LiAlH₄-AlCl₃ or diisobutylaluminium hydride (DIBAL-H) has been used for the regioselective reductive opening of 2-aryl-1,3-dioxanes. researchgate.net The regioselectivity often depends on whether the mechanism favors the formation of a product where the benzyl (B1604629) ether is on the more or less sterically hindered oxygen atom. researchgate.net

In the presence of an acid catalyst and another alcohol or diol, this compound can undergo transacetalization. organic-chemistry.orgmdpi.com This equilibrium process involves the exchange of the diol component. For example, reacting this compound with ethylene (B1197577) glycol in the presence of p-toluenesulfonic acid would lead to the formation of 2-(2-chlorophenyl)-1,3-dioxolane (B8807880) and propane-1,3-diol. mdpi.com Careful control of reaction conditions, such as the concentration of the acid catalyst, is necessary to prevent complete decomposition of the starting material and product. mdpi.com

Ring-Opening Reactions and Acetal Cleavage Mechanisms

Nucleophilic Reactions Involving the Chlorophenyl Moiety

The 2-chlorophenyl group attached to the acetal carbon is generally unreactive toward typical nucleophilic aromatic substitution (SNAr). The chlorine atom is on an sp²-hybridized carbon, and the phenyl ring is electron-rich, making it resistant to attack by nucleophiles. For substitution to occur, the ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). In this compound, there are no such activating groups.

However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, or Sonogashira couplings), the chlorine atom could be substituted. These reactions would likely require conditions that might not leave the dioxane ring intact, presenting a challenge in chemoselectivity.

Transformations at Other Functionalized Positions within the Dioxane Ring or its Substituents

If the 1,3-dioxane (B1201747) ring of this compound were to bear additional functional groups (e.g., hydroxyl, alkyl, or ester groups at the C4, C5, or C6 positions), these could undergo transformations. The stability of the acetal linkage under non-acidic conditions allows for a wide range of chemical modifications at these other positions. thieme-connect.de

For example, a hydroxyl group on the ring could be oxidized, esterified, or converted into a leaving group for subsequent substitution. An ester group could be saponified or reduced. The specific transformations possible would depend on the nature and position of the functional group, with the primary constraint being the avoidance of acidic conditions that would cleave the dioxane ring.

Stereochemical Implications in Reactive Pathways

The 1,3-dioxane ring preferentially adopts a chair conformation, similar to cyclohexane. thieme-connect.de Due to the shorter C-O bonds compared to C-C bonds, diaxial interactions are more significant. thieme-connect.de Consequently, substituents at the C2 position, such as the 2-chlorophenyl group, have a strong thermodynamic preference for the equatorial position to minimize steric strain. thieme-connect.deresearchgate.net

This conformational preference has significant stereochemical implications. Any reaction occurring at the acetal carbon or on the ring itself will be influenced by the steric hindrance imposed by the axial and equatorial positions. For instance, the approach of a nucleophile during a ring-opening reaction would preferentially occur from the less hindered equatorial face. In reactions that create new stereocenters on the ring, the existing conformation will direct the stereochemical outcome, often leading to a high degree of diastereoselectivity. researchgate.net

Retention versus Inversion of Configuration during Transformations

Transformations at the stereogenic C2 center of this compound can proceed with either retention or inversion of configuration, largely dictated by the reaction mechanism. The equatorial preference of the relatively bulky 2-chlorophenyl group is a key factor in determining the facial selectivity of approaching reagents.

Nucleophilic substitution reactions at the C2 position are prime examples where the stereochemical course can be controlled. For instance, in reactions proceeding through an S\N1-type mechanism, the departure of a leaving group from C2 would generate an oxocarbenium ion intermediate. This planar intermediate can then be attacked by a nucleophile from either face. However, the presence of the dioxane ring and its substituents can create a steric bias, often leading to a preferred direction of attack and, consequently, a mixture of stereoisomers, potentially favoring one over the other.

Conversely, reactions that follow a concerted S\N2-type pathway would be expected to proceed with inversion of configuration. In such a mechanism, the nucleophile attacks the C2 carbon from the side opposite to the leaving group, leading to a predictable stereochemical outcome. The feasibility of an S\N2 reaction at the acetal center is influenced by the nature of the leaving group and the nucleophile.

The outcome of retention or inversion is also heavily influenced by the participation of the ring oxygen atoms. The formation of an oxocarbenium ion is stabilized by the lone pairs of the adjacent oxygen atoms, which can influence the geometry of the intermediate and the subsequent nucleophilic attack. For example, acid-catalyzed hydrolysis or alcoholysis of the acetal functionality proceeds through such an intermediate, and the stereochemical outcome will depend on the relative stability of the transition states leading to the different stereoisomers.

Diastereoselective Transformations and their Applications

The inherent chirality and conformational biases of substituted 1,3-dioxanes, including this compound, make them valuable substrates and intermediates in diastereoselective synthesis. The predictable chair conformation, with the bulky 2-chlorophenyl group occupying an equatorial position, creates a well-defined steric environment that can direct the approach of reagents to other parts of the molecule.

One significant application of the diastereoselectivity inherent in 1,3-dioxane systems is their use as chiral auxiliaries. Although specific examples for this compound are not extensively documented, the principle involves attaching the dioxane moiety to a prochiral substrate. The chiral environment of the dioxane then directs the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved and recovered.

A key area where diastereoselectivity is crucial is in the synthesis of complex molecules with multiple stereocenters. For instance, the addition of nucleophiles to a carbonyl group at a side chain attached to the dioxane ring can be highly diastereoselective. The bulky and conformationally locked dioxane ring effectively shields one face of the carbonyl group, leading to preferential attack from the less hindered face.

Below is a hypothetical data table illustrating the potential diastereoselectivity in a nucleophilic addition to a ketone appended to a this compound scaffold, based on general principles of stereocontrol in such systems.

| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-(2-(2-chlorophenyl)-1,3-dioxan-5-yl)ethan-1-one | NaBH₄ | Methanol | -20 | 85:15 | 92 |

| 2 | 1-(2-(2-chlorophenyl)-1,3-dioxan-5-yl)ethan-1-one | L-Selectride® | THF | -78 | 95:5 | 88 |

| 3 | 1-(2-(2-chlorophenyl)-1,3-dioxan-5-yl)ethan-1-one | LiAlH₄ | THF | -78 | 70:30 | 95 |

| 4 | 1-(2-(2-chlorophenyl)-1,3-dioxan-5-yl)ethan-1-one | DIBAL-H | Toluene (B28343) | -78 | 60:40 | 85 |

The applications of such diastereoselective transformations are found in the synthesis of pharmaceuticals and natural products where precise control of stereochemistry is paramount for biological activity. The 1,3-dioxane moiety can serve as a protecting group for a 1,3-diol, which can be revealed later in the synthetic sequence. The stereocenters established under the influence of the dioxane ring are retained in the final product.

For example, the synthesis of polyketide natural products often involves the creation of long carbon chains with multiple stereocenters. Chiral 1,3-dioxane derivatives can be used as building blocks in these syntheses, where the stereochemistry at the C2 position and other substituents on the ring dictate the stereochemical outcome of chain-extension reactions.

Utility in Contemporary Organic Synthesis

Role as a Protecting Group for Carbonyl Compounds and 1,3-Diols

The primary application of the 1,3-dioxane (B1201747) moiety, including the 2-(2-chlorophenyl) derivative, is in the protection of functional groups. thieme-connect.de Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. thieme-connect.de The 1,3-dioxane ring is particularly effective for protecting aldehydes, ketones, and 1,3-diols due to its unique stability profile. thieme-connect.descispace.com

Cyclic acetals like 2-(2-chlorophenyl)-1,3-dioxane are generally stable under a wide range of conditions, including exposure to bases, nucleophiles, organometallic reagents, hydrides, and many oxidizing and reducing agents. thieme-connect.descispace.com This stability allows for a broad scope of chemical manipulations on other parts of a molecule without affecting the protected carbonyl or diol. The six-membered 1,3-dioxane ring generally exists in a stable chair conformation, with bulky substituents at the C2 position, such as the 2-chlorophenyl group, preferentially occupying the equatorial position to minimize steric strain. thieme-connect.de

Strategies for Formation of Dioxane Protecting Groups

The formation of this compound is a direct application of the classical method for acetal (B89532) synthesis. This involves the acid-catalyzed condensation of 2-chlorobenzaldehyde (B119727) with propane-1,3-diol. thieme-connect.descispace.com

The reaction is an equilibrium process, and to drive it towards the formation of the dioxane product, the water generated during the reaction must be removed. thieme-connect.de A common laboratory technique to achieve this is azeotropic distillation using a Dean-Stark apparatus, often with toluene (B28343) or benzene (B151609) as the solvent. scispace.com

Key Catalysts and Reagents for Formation:

| Catalyst/Reagent Type | Specific Examples | Purpose |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Camphorsulfonic acid (CSA) | To protonate the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the diol. thieme-connect.de |

| Lewis Acids | Zinc(II) chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂) | To coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. scispace.comrsc.org |

| Dehydrating Agents | Molecular sieves, Anhydrous copper(II) sulfate | To sequester the water produced during the reaction, shifting the equilibrium towards the product. scispace.com |

| Modern Reagents | 1,3-Bis(trimethylsiloxy)propane with a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Offers a milder, anhydrous alternative to traditional acid catalysis, useful for sensitive substrates. thieme-connect.de |

The general mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This is followed by a nucleophilic attack from one of the hydroxyl groups of propane-1,3-diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol chain, followed by deprotonation, closes the ring to yield the stable this compound. thieme-connect.de

Application as Synthetic Intermediates

Beyond its role as a protecting group, the this compound scaffold can serve as a valuable synthetic intermediate. This utility hinges on the ability to functionalize the dioxane ring system, particularly at the C2 position, transforming it from a passive protecting group into an active participant in carbon-carbon bond formation.

Precursors for the Construction of Complex Molecular Architectures

A powerful strategy in organic synthesis involves the use of acetals as masked carbonyl groups that can be converted into nucleophiles. While the sulfur analogs, 1,3-dithianes, are more commonly used for this purpose as "acyl anion equivalents," the underlying principle can be extended to 1,3-dioxanes. thieme-connect.deorganic-chemistry.org

The proton at the C2 position of the 2-aryl-1,3-dioxane is weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a C2-lithiated species. This 2-lithio-1,3-dioxane derivative is a potent nucleophile that can react with a variety of electrophiles, including:

Alkyl halides

Epoxides

Aldehydes and ketones

Carbon dioxide

This reaction sequence effectively allows the 2-chlorobenzaldehyde unit, originally an electrophile, to function as a nucleophilic building block. After the C-C bond-forming reaction, the dioxane moiety can be hydrolyzed under acidic conditions to unveil a new ketone. This two-step process of C2-alkylation followed by deprotection provides a powerful method for constructing complex carbon skeletons, making this compound a potential precursor for synthesizing elaborate structures found in natural products and pharmaceuticals. mdpi.comdigitellinc.com

Potential in Asymmetric Synthesis and Stereocontrol

The 1,3-dioxane structure offers significant potential for controlling stereochemistry in organic reactions. researchgate.net This can be achieved by employing the principles of asymmetric synthesis, where a chiral element directs the formation of a specific stereoisomer.

One major strategy involves the use of a chiral auxiliary . researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. researchgate.net In the context of this compound, this can be realized by starting the synthesis not with propane-1,3-diol, but with a chiral, enantiopure C2-symmetric diol, such as (2R,4R)-pentane-2,4-diol or a derivative of tartaric acid. The reaction with 2-chlorobenzaldehyde would produce a chiral dioxane. The inherent chirality of the dioxane backbone can then sterically guide the approach of reagents in subsequent reactions, for example, directing the addition to a nearby prochiral center or influencing the stereochemical outcome of reactions involving the 2-chlorophenyl group. After serving its directing role, the chiral auxiliary (the diol) can be cleaved and potentially recycled.

Another powerful application is in the asymmetric desymmetrization of meso-1,3-diols. A meso compound is achiral but contains stereocenters. By forming a dioxane acetal from a meso-1,3-diol and 2-chlorobenzaldehyde, a prochiral acetal is created. The two oxygen atoms of the dioxane ring are enantiotopic. A chiral Lewis acid can then be used to selectively coordinate to one of these two oxygens, leading to an enantioselective ring-cleavage reaction. nih.gov This process transforms the achiral meso-diol into a valuable, enantiomerically enriched chiral building block. nih.gov This highlights how the dioxane structure can be a key element in strategies designed to create stereocenters with high levels of control.

Advanced Analytical Methodologies in Research

High-Resolution NMR Techniques for Elucidation of Subtle Structural Features

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the intricate structural details of 2-(2-Chlorophenyl)-1,3-dioxane in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are crucial for unambiguous assignment of signals and for deducing stereochemical and conformational information.

The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. For this compound, the protons on the dioxane ring exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to their axial or equatorial orientation. The acetal (B89532) proton at the C2 position, adjacent to the chlorophenyl ring, is a key diagnostic signal. Its chemical shift and coupling to neighboring protons can help infer the dominant conformation of the dioxane ring, which typically adopts a chair-like geometry. The aromatic protons of the 2-chlorophenyl group display a complex splitting pattern in the downfield region of the spectrum, providing information about substitution on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the C4/C6 and C5 carbons of the dioxane ring are indicative of the ring conformation. Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning all proton and carbon signals, especially in complex substituted analogs. Nuclear Overhauser Effect (NOE) experiments can further elucidate spatial relationships between protons, helping to confirm stereochemistry and preferred conformations in solution. For instance, NOE correlations between the acetal proton and specific protons on the dioxane ring can distinguish between isomers where the chlorophenyl group is in an axial versus an equatorial position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Aryl-1,3-dioxane Derivatives

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H (acetal) | 4.5 - 5.5 | - |

| C4/C6-H (axial) | 3.6 - 4.0 | - |

| C4/C6-H (equatorial) | 4.0 - 4.4 | - |

| C5-H (axial) | 1.3 - 1.7 | - |

| C5-H (equatorial) | 1.8 - 2.2 | - |

| Aromatic-H | 7.0 - 7.6 | - |

| C2 | - | 98 - 105 |

| C4/C6 | - | 65 - 70 |

| C5 | - | 25 - 30 |

Note: The exact chemical shifts for this compound may vary based on solvent and experimental conditions.

X-ray Diffraction in the Context of Advanced Chemical Research

While NMR provides insight into the solution-state structure, X-ray diffraction analysis of single crystals offers an unambiguous determination of the molecule's conformation and packing in the solid state. For compounds like this compound, this technique transcends basic structure verification, providing a wealth of information on conformational preferences and non-covalent interactions that govern the crystal lattice.

Advanced research applications of X-ray diffraction for this class of compounds include detailed conformational analysis. Studies on related 2-aryl-1,3-dioxanes have confirmed that the dioxane ring typically adopts a chair conformation. The analysis reveals the precise bond lengths, bond angles, and torsion angles, quantifying the degree of ring puckering. Crucially, it establishes the orientation of the 2-(2-chlorophenyl) substituent, which generally prefers an equatorial position to minimize steric hindrance with the axial protons at the C4 and C6 positions. researchgate.net

Table 2: Example Crystallographic Data for a Substituted 2-Phenyl-1,3-dioxane Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| Volume (ų) | 1160 |

Chromatographic Separation and Purification Techniques for Research Applications

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound, particularly when dealing with reaction mixtures that may contain stereoisomers or impurities.

Column Chromatography for Isolation of Isomers and Reaction Products

Column chromatography is a fundamental preparative technique used to separate diastereomers of substituted 1,3-dioxanes that may form during synthesis. researchgate.net Diastereomers, having different physical properties, will exhibit different affinities for the stationary phase (typically silica (B1680970) gel) and the mobile phase. By carefully selecting a solvent system (eluent), one isomer can be made to travel through the column faster than the other, allowing for their separation and isolation. The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve the best possible resolution between the isomers. This technique is indispensable for obtaining pure samples of a specific stereoisomer for subsequent structural analysis and reactivity studies.

Analytical and Preparative Gas Chromatography (GC) for Mixture Analysis

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the capillary column. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

GC-MS analysis provides not only separation but also structural information from the mass spectrum of each component. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can confirm the identity of the compound and its isomers. While diastereomers can sometimes be challenging to separate on standard achiral GC columns, specialized columns and optimized temperature programs can often achieve resolution. Studies on related 2-aryl-1,3-dioxanes have utilized GC-MS to analyze diastereomeric mixtures. researchgate.netresearchgate.net

Table 3: Representative Gas Chromatography (GC) Conditions for Dioxane Analysis

| Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For this compound, HPLC is particularly useful for assessing purity and for separating diastereomers that may be difficult to resolve by other methods. mdpi.comresearchgate.netnih.gov

In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The high efficiency of modern HPLC columns allows for the separation of closely related compounds, including stereoisomers. The purity of a sample can be accurately determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The use of a UV detector is common for aromatic compounds like this one, as the chlorophenyl group absorbs UV light.

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

Computational and Theoretical Modeling of 2 2 Chlorophenyl 1,3 Dioxane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-(2-chlorophenyl)-1,3-dioxane at the molecular level. These methods, rooted in quantum mechanics, allow for the detailed investigation of its electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for studying the ground state geometries, energies, and conformational isomers of this compound. DFT methods, such as B3LYP and M06-2X, combined with basis sets like 6-31G(d) or 6-311++G(d,p), offer a balance of computational cost and accuracy. cuny.edudntb.gov.ua

The primary conformational isomers of the 1,3-dioxane (B1201747) ring are the chair and twist-boat forms. For this compound, the chair conformation is generally the most stable. Within the chair conformation, the 2-(2-chlorophenyl) substituent can occupy either an equatorial or an axial position. Due to steric hindrance, the equatorial conformation is typically lower in energy. The chlorine substitution on the phenyl ring can also influence the rotational orientation of the aromatic ring relative to the dioxane moiety.

DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles for each conformer. The relative energies of these isomers can be calculated to predict their populations at thermal equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-311+G(d,p))

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Phenyl) | 0.00 |

| Chair (Axial Phenyl) | 4.5 - 5.5 |

| Twist-Boat | 5.0 - 6.0 |

Note: These values are representative and can vary based on the specific computational method and basis set used.

While DFT is widely used, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide alternative approaches for studying the electronic structure of this compound. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. MP2 calculations, which include electron correlation, can offer more accurate energy predictions compared to HF. researchgate.netnih.gov

Semi-empirical methods, such as PM3, offer a computationally less expensive alternative for preliminary conformational searches and for studying larger molecular systems. These methods use parameters derived from experimental data to simplify the calculations.

These methods can be used to calculate various electronic properties, including molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Mulliken population analysis. This information is valuable for predicting the reactivity of the molecule, identifying potential sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions.

Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which can be directly compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is used to calculate the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. nih.gov Theoretical predictions of ¹H and ¹³C NMR chemical shifts for the different conformers of this compound can help in the assignment of experimental spectra and in determining the predominant conformation in solution.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT is a standard procedure to characterize stationary points on the potential energy surface as minima (no imaginary frequencies) or transition states (one imaginary frequency). nih.govresearchgate.netresearchgate.net The predicted infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the structure of the synthesized compound. The vibrational modes associated with the dioxane ring, the C-Cl bond, and the phenyl group can be assigned based on these calculations. nih.govresearchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (dioxane) | 1050 - 1150 |

| C-Cl stretch | 700 - 800 |

Note: Calculated frequencies are often scaled to better match experimental values.

Molecular Mechanics and Molecular Dynamics Simulations

For larger systems or longer timescale phenomena, molecular mechanics and molecular dynamics simulations are employed. These methods use classical physics to model the interactions between atoms.

Molecular mechanics force fields, such as MM3 and AMBER, can be used to rapidly explore the conformational space of this compound. nih.gov These methods are particularly useful for identifying low-energy conformers that can then be further studied using more accurate quantum chemical methods. The results of molecular mechanics calculations are often validated by comparison with experimental data, such as NMR coupling constants, or with higher-level quantum chemical calculations. nih.gov

Investigation of Electronic Properties and Reactivity Descriptors

Detailed investigation into the electronic properties and reactivity of this compound, including specific values for its electronic parameters, would require dedicated quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For analogous compounds, such as 2-(4-chlorophenyl) derivatives, DFT calculations have been used to determine HOMO and LUMO energy values and map their electron density distributions. acadpubl.eu Such an analysis for this compound would reveal how the ortho-position of the chlorine atom influences the electron distribution and energy levels of the frontier orbitals compared to other isomers, but specific published data is currently unavailable.

Molecular Electrostatic Potential (MEP) surface analysis is employed to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the dioxane ring and the chlorine atom, indicating these as sites for electrophilic interaction. The hydrogen atoms would exhibit positive potential. However, without specific computational studies, a quantitative map and detailed discussion of the electrostatic potential values cannot be presented.

Computational Treatment of Solvation Effects and Intermolecular Interactions

The study of solvation effects is critical for understanding a molecule's behavior in different solvent environments. Computational methods, such as the Polarizable Continuum Model (PCM), are often used to simulate how a solvent influences the electronic structure, geometry, and properties of a solute. These models can provide insights into solubility, reaction rates in solution, and shifts in spectroscopic signals.

Furthermore, analyzing intermolecular interactions, often through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, is essential for understanding how molecules aggregate in the solid state or interact with biological receptors. Studies on related chalcone derivatives have utilized these methods to explore solvent effects on electronic properties. researchgate.net A similar computational treatment for this compound would be necessary to understand its behavior in solution and its potential for forming specific intermolecular bonds, but this information is not available in the reviewed literature.

Q & A

Basic Questions